molecular formula C8H10N4O B13709675 4-Amino-6-isopropoxypyrimidine-5-carbonitrile

4-Amino-6-isopropoxypyrimidine-5-carbonitrile

Cat. No.: B13709675
M. Wt: 178.19 g/mol
InChI Key: QAKPVPFUMXNLKO-UHFFFAOYSA-N
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Description

4-Amino-6-isopropoxypyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-isopropoxypyrimidine-5-carbonitrile typically involves the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence. This method yields the desired compound in moderate to excellent yields (45-89%) after purification by either column chromatography or crystallization using solvents like isopropanol or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-isopropoxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents at different positions on the pyrimidine ring .

Scientific Research Applications

4-Amino-6-isopropoxypyrimidine-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-6-isopropoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-6-propan-2-yloxypyrimidine-5-carbonitrile

InChI

InChI=1S/C8H10N4O/c1-5(2)13-8-6(3-9)7(10)11-4-12-8/h4-5H,1-2H3,(H2,10,11,12)

InChI Key

QAKPVPFUMXNLKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=NC(=C1C#N)N

Origin of Product

United States

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